An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-4-methoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-4-methoxypyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-4-methoxypyrimidine is a substituted pyrimidine that serves as a highly valuable electrophilic building block in organic synthesis. The pyrimidine core is a ubiquitous scaffold found in numerous biologically active compounds, including nucleic acids and a wide range of pharmaceuticals, making its derivatives crucial for drug discovery and development.[1][2] The unique arrangement of a reactive bromomethyl group at the 2-position and an electron-donating methoxy group at the 4-position creates a versatile intermediate for introducing the 4-methoxypyrimidin-2-ylmethyl moiety into more complex molecular architectures.[3][4]
A thorough understanding of the physicochemical properties of this reagent is paramount for its effective use. These properties govern its reactivity, solubility, stability, and handling requirements, directly impacting reaction outcomes, purification strategies, and the safety of laboratory personnel. This guide provides a detailed examination of the key physicochemical characteristics of 2-(Bromomethyl)-4-methoxypyrimidine, offering field-proven insights and practical protocols grounded in established chemical principles.
Section 1: Chemical Identity and Core Physical Properties
Accurate identification is the foundation of all chemical research. The fundamental identifiers and known physical properties of 2-(Bromomethyl)-4-methoxypyrimidine are summarized below. It is important to note that as a reactive intermediate, extensive physical data such as verified melting and boiling points are not always available in commercial or literature sources and often must be determined empirically.
| Identifier | Value |
| IUPAC Name | 2-(Bromomethyl)-4-methoxypyrimidine |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| CAS Number | 160986-39-4 |
| SMILES | COC1=NC(CBr)=NC=C1 |
| InChI Key | YHQJPJPLZQDCSM-UHFFFAOYSA-N |
| Physical Property | Description / Value | Causality and Experimental Insight |
| Appearance | White to pale yellow or brown solid/crystalline powder. | The color may vary depending on purity. Impurities or degradation products from exposure to light or air can result in a yellowish or brownish hue. |
| Melting Point | Data not consistently available in reviewed sources. Expected to be a low-melting solid. | The presence of the polar pyrimidine ring and the halogen suggests a crystalline solid state at room temperature, but the relatively low molecular weight indicates the melting point is likely not excessively high. |
| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | The high reactivity of the bromomethyl group makes the compound thermally labile. Distillation is not a recommended purification method as it can lead to decomposition or polymerization. |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, and Ethyl Acetate. Limited solubility in water.[5] | The molecule possesses both polar (pyrimidine ring, methoxy group) and nonpolar (bromomethyl group, aromatic system) characteristics, leading to good solubility in a range of common organic solvents used for synthesis. Its poor aqueous solubility is typical for such organic halides and facilitates aqueous workups during reaction purification. |
Section 2: Spectroscopic and Analytical Characterization
Verifying the identity and purity of 2-(Bromomethyl)-4-methoxypyrimidine is critical before its use in any synthetic protocol. The following section outlines the expected spectroscopic signatures. This predictive analysis is a vital tool for researchers to confirm the structure of their material, as reference spectra are not widely published.
Analytical Workflow for Structural Verification
The robust characterization of a synthesized batch of 2-(Bromomethyl)-4-methoxypyrimidine follows a logical workflow. Each technique provides complementary information that, when combined, confirms the structural integrity and purity of the compound.
Caption: Standard analytical workflow for structural verification.
Expected Spectroscopic Data
| Technique | Expected Signature and Interpretation |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 202 and 204 of nearly 1:1 intensity. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6]Key Fragments: Expect fragmentation corresponding to the loss of the bromine atom ([M-Br]⁺ at m/z 123) and the entire bromomethyl group ([M-CH₂Br]⁺ at m/z 109). |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 ppm (d, 1H): Doublet corresponding to the proton at the 6-position (H-6) of the pyrimidine ring. It is deshielded by the adjacent ring nitrogen.δ ~6.7 ppm (d, 1H): Doublet for the proton at the 5-position (H-5). It is shielded relative to H-6.δ ~4.6 ppm (s, 2H): A sharp singlet integrating to two protons, characteristic of the bromomethyl (-CH₂Br) group. Its significant downfield shift is due to the strong deshielding effects of both the adjacent bromine atom and the electron-withdrawing pyrimidine ring.δ ~4.0 ppm (s, 3H): A sharp singlet integrating to three protons, corresponding to the methoxy (-OCH₃) group. |
| ¹³C NMR (100 MHz, CDCl₃) | ~170 ppm, ~165 ppm, ~158 ppm: Signals for the three distinct sp² carbons of the pyrimidine ring (C-4, C-2, C-6).~105 ppm: Signal for the C-5 carbon of the pyrimidine ring.~55 ppm: Signal for the methoxy (-OCH₃) carbon.~30 ppm: Signal for the bromomethyl (-CH₂Br) carbon. The attachment to bromine shifts this sp³ carbon significantly downfield. |
| Infrared (IR) Spectroscopy | ~3050 cm⁻¹: Aromatic C-H stretching.~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.~1250 cm⁻¹: C-O stretching of the methoxy group.~680 cm⁻¹: C-Br stretching vibration. |
Section 3: Reactivity and Stability Profile
The synthetic utility of 2-(Bromomethyl)-4-methoxypyrimidine is defined by its reactivity, which is dominated by the electrophilic nature of the bromomethyl group.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction is bimolecular nucleophilic substitution (Sₙ2). The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent bromine atom and the pyrimidine ring. This makes it an excellent substrate for attack by a wide range of nucleophiles.[4] The bromide ion is a very good leaving group, further facilitating this transformation. This reactivity is the cornerstone of its function as a molecular building block.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indiamart.com [indiamart.com]
- 6. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
